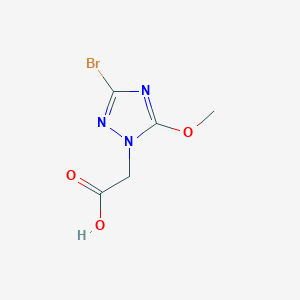
(3-溴-5-甲氧基-1H-1,2,4-三唑-1-基)乙酸
描述
“(3-Bromo-5-methoxy-1h-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1674390-09-0 . It has a molecular weight of 236.02 . The IUPAC name for this compound is 2-(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid” is 1S/C5H6BrN3O3/c1-12-5-7-4 (6)8-9 (5)2-3 (10)11/h2H2,1H3, (H,10,11) .Physical and Chemical Properties Analysis
“(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid” is a solid at room temperature . It should be stored at a temperature between 28°C .科学研究应用
溶剂暴露的生物监测
(3-溴-5-甲氧基-1H-1,2,4-三唑-1-基)乙酸可能没有直接的研究,但其结构相关物和使用背景提供了见解。类似于该酸的化合物,例如 2-烷氧基乙氧基乙醇及其代谢物 2-(2-烷氧基乙氧基)乙酸,在生物监测工人接触溶剂化学品中具有重要意义。例如,接触 2-(2-烷氧基)乙氧基乙醇的地板油漆工通过分析其尿液中的 2-(2-烷氧基乙氧基)乙酸来测量他们的接触情况。这项研究证明了代谢物分析在评估职业性接触潜在危险化学品中的效用 (Laitinen & Pulkkinen, 2005)。
分析和诊断应用
分析化学和诊断
相关研究证明了分析技术在诊断和监测各种疾病或化学接触中的重要性。例如,分析尿液中的 2-甲氧基乙酸对于评估接触 2-甲氧基乙醇至关重要,展示了化学分析在职业健康中的作用 (Shih 等人,1999)。类似地,5-溴-4-氯-3-吲哚基-α-d-N-乙酰神经氨酸在识别细菌性阴道炎中的研究突出了化学化合物在医学微生物学中的诊断应用 (Wiggins 等人,2000)。
安全和危害
作用机制
Target of Action
Triazole derivatives, which include (3-bromo-5-methoxy-1h-1,2,4-triazol-1-yl)acetic acid, are known to interact with a variety of biological targets .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties .
Biochemical Pathways
Triazole derivatives are known to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities .
Pharmacokinetics
Triazole derivatives are known to improve pharmacokinetics due to their ability to form hydrogen bonds with different targets .
Result of Action
Triazole derivatives are known to exert various biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It’s known that various internal and external factors can influence the action of bioactive compounds .
属性
IUPAC Name |
2-(3-bromo-5-methoxy-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c1-12-5-7-4(6)8-9(5)2-3(10)11/h2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFSPGQYQCXCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)





![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)






